molecular formula C12H9F3O4S B6618547 2-methoxynaphthalen-1-yl trifluoromethanesulfonate CAS No. 2156680-15-6

2-methoxynaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B6618547
CAS No.: 2156680-15-6
M. Wt: 306.26 g/mol
InChI Key: PJCAIURLMSHBFC-UHFFFAOYSA-N
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Description

2-methoxynaphthalen-1-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C12H9F3O4S and its molecular weight is 306.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

2-Methoxynaphthalen-1-yl trifluoromethanesulfonate has been explored in various catalytic applications. For instance, silica sol–gel immobilized triflate compounds, including tert-butyldimethylsilyl trifluoromethanesulfonate, have been tested in the acylation of 2-methoxynaphthalene with acetic anhydride, yielding 1-acetyl-2-methoxynaphthalene as the major product (Pârvulescu et al., 2006). Additionally, 2-methoxynaphthalene has been employed in reactions such as selective methylation using dimethyl carbonate, indicating its value in green chemistry (Yadav & Salunke, 2013).

Analytical Chemistry

In analytical chemistry, derivatives of 2-methoxynaphthalene have been utilized as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols. These derivatives react with thiols to form fluorescent adducts, enhancing the detection and analysis of these compounds (Gatti et al., 1990).

Organic Synthesis

In the field of organic synthesis, 2-methoxynaphthalene derivatives have been used in nucleophilic aromatic substitution reactions with Grignard reagents. Such reactions are valuable for inducing axial chirality and synthesizing binaphthyl compounds (Hattori et al., 1995).

Material Science

In material science, 2-methoxynaphthalene derivatives like 2-(6-methoxynaphthalen-2-yl) propanoic acid iron(III) have been studied for their photochemical properties in different organic solvents. Such research contributes to the understanding of the behavior of these compounds under various conditions, which is crucial for their potential applications in material synthesis and photovoltaics (Ibrahim et al., 2016).

Corrosion Inhibition

The hydrazone derivatives of 2-methoxynaphthalene have been investigated for their corrosion inhibition performance on mild steel in acidic environments. This research highlights the potential of these compounds in protecting metals against corrosion, which is significant in various industrial applications (Chaouiki et al., 2020).

Properties

IUPAC Name

(2-methoxynaphthalen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O4S/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)19-20(16,17)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAIURLMSHBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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